molecular formula C4H8N2O4 B027356 N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine CAS No. 80556-89-4

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Cat. No. B027356
CAS RN: 80556-89-4
M. Wt: 148.12 g/mol
InChI Key: JJLVGMHDHVCTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine” is a nitrosamine compound. Nitrosamines are a class of chemicals that contain a nitroso group. They are often found in cured meats, beer, some cheeses, and other foods, and are also found in tobacco smoke . They are of interest due to their potential health effects .


Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine” would likely include a nitroso group (N=O), an amine group (NH), a carboxyl group (COOH), and a hydroxyethyl group (CH2CH2OH). The exact structure would depend on how these groups are connected .


Chemical Reactions Analysis

Nitrosamines can participate in a variety of chemical reactions. They can act as alkylating agents, meaning they can donate an alkyl group to another molecule . They can also undergo reduction reactions to form nitrosamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine” would depend on its exact molecular structure. Nitrosamines are generally stable compounds that are soluble in fat and alcohol .

Scientific Research Applications

  • N-nitroso compounds like N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine can induce carcinogenesis through metabolic activation. This process involves converting inactive compounds into active ones, suggesting a potential for human carcinogenic effects (Druckrey, Preussmann, & Ivankovic, 1969).

  • DNA adducts and damage caused by N-nitrosocompounds, including N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine, can be studied using DNA-DNA crosslinks. This offers a sensitive method for evaluating the cytotoxicity of such compounds (Eisenbrand, Müller, Denkel, & Sterzel, 2004).

  • N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine's carcinogenic effect is likely due to its formation in rat urine, accounting for about 6% of the administered compound. This suggests its significant role in the carcinogenic process (Airoldi, Bonfanti, Benfenati, Tavecchia, & Fanelli, 1983).

  • The metabolic fate of related N-nitrosamines in animals, like N,N-dibutylnitrosamine, demonstrates extensive metabolism leading to organ-specific carcinogenesis. This highlights the complex metabolic pathways involved in the carcinogenicity of such compounds (Suzuki & Okada, 1980).

  • In vitro studies show that the hydroxylation of certain nitrosamines can induce genetic damage, like mitotic crossing over in yeast, pointing towards their potential as indicators of genetic damage (Mayer, 1973).

Safety And Hazards

Nitrosamines are known to be potentially carcinogenic, and their production in food and other products is generally regulated .

Future Directions

Future research on nitrosamines is likely to focus on understanding their health effects and finding ways to limit their production and exposure .

properties

IUPAC Name

2-[2-hydroxyethyl(nitroso)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLVGMHDHVCTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230397
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

CAS RN

80556-89-4
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080556894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Reactant of Route 2
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Reactant of Route 3
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Reactant of Route 4
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Reactant of Route 5
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Reactant of Route 6
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.